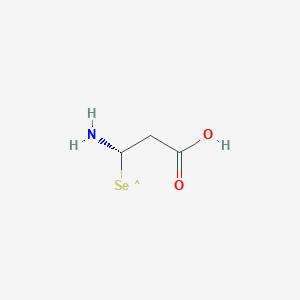
D--HomoSec-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D–HomoSec-OH, also known as (S)-3-Amino-3-hydroselenopropanoic acid, is a derivative of amino acids with the molecular formula C3H7NO2Se and a molecular weight of 168.05 g/mol . This compound is notable for its inclusion of selenium, an element that imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D–HomoSec-OH typically involves the incorporation of selenium into an amino acid framework. One common method is the selenation of a suitable precursor, such as a serine derivative, under controlled conditions. This process often requires the use of selenating agents like selenourea or sodium selenite, and the reaction is carried out in an aqueous or organic solvent at elevated temperatures to facilitate the incorporation of selenium into the amino acid structure .
Industrial Production Methods
Industrial production of D–HomoSec-OH may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
D–HomoSec-OH undergoes various chemical reactions, including:
Oxidation: The selenium atom in D–HomoSec-OH can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenol form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions include selenoxide, selenone, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
D–HomoSec-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D–HomoSec-OH involves its incorporation into biological systems where it can participate in redox reactions due to the presence of selenium. Selenium-containing compounds are known to interact with various molecular targets, including enzymes and proteins involved in oxidative stress responses. The pathways involved often include the modulation of antioxidant defenses and the regulation of cellular redox states .
Comparison with Similar Compounds
Similar Compounds
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, which is incorporated into selenoproteins.
Selenomethionine: A naturally occurring amino acid that serves as a major dietary source of selenium.
Selenourea: A selenium analog of urea, used in various chemical syntheses
Uniqueness
D–HomoSec-OH is unique due to its specific structure and the presence of selenium in a form that allows for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C3H6NO2Se |
|---|---|
Molecular Weight |
167.06 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(7)1-3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |
InChI Key |
JOVFBBJNURHRJH-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](N)[Se])C(=O)O |
Canonical SMILES |
C(C(N)[Se])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















